N-hexyl-1-phenylmethanesulfonamide

Description

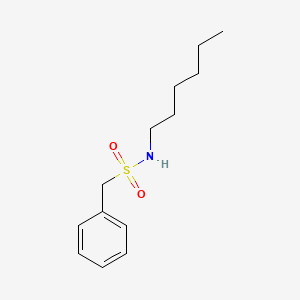

N-Hexyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a hexyl chain (C6H13) attached to the sulfonamide nitrogen and a phenyl group bonded to the methanesulfonyl moiety. Sulfonamides are known for their bioactivity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties .

Properties

Molecular Formula |

C13H21NO2S |

|---|---|

Molecular Weight |

255.38 g/mol |

IUPAC Name |

N-hexyl-1-phenylmethanesulfonamide |

InChI |

InChI=1S/C13H21NO2S/c1-2-3-4-8-11-14-17(15,16)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |

InChI Key |

NENQQVRAWQKNTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-1-phenylmethanesulfonamide typically involves the reaction of benzenemethanesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large reactors with efficient mixing and temperature control

- Continuous monitoring of reaction parameters to ensure high yield and purity

- Purification steps such as recrystallization or chromatography to obtain the final product in its pure form

Chemical Reactions Analysis

Types of Reactions

N-hexyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of hexylamine and phenylmethanesulfonamide.

Substitution: Formation of substituted phenylmethanesulfonamides with various functional groups.

Scientific Research Applications

N-hexyl-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of N-hexyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the hexyl chain and phenyl ring contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Family

The following compounds share structural motifs with N-hexyl-1-phenylmethanesulfonamide, differing in substituents or backbone modifications:

Table 1: Key Structural Analogs and Properties

Key Observations:

- The trifluoromethyl group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Bis-sulfonamide derivatives (): The incorporation of a hexyl chain with a tetramethylpiperidinyloxy (TMP) group enables radical scavenging, a property absent in simpler sulfonamides like this compound .

- Tolylfluanid (): Demonstrates how halogenation (Cl, F) and dimethylamino groups enhance antifungal activity, suggesting that similar modifications could be explored for this compound .

Physicochemical and Spectroscopic Comparisons

Solubility and Stability:

- Cyclohexyl-substituted sulfonamides (e.g., ) exhibit lower water solubility due to increased hydrophobicity compared to linear hexyl chains .

- Bis-sulfonamides () show higher thermal stability, attributed to rigid aromatic backbones and strong intermolecular hydrogen bonding .

Spectroscopic Data:

- 1H NMR : Cyclohexyl derivatives () display characteristic upfield shifts for cyclohexyl protons (δ 1.2–1.8 ppm), whereas hexyl chains in this compound analogs show broader multiplet signals (δ 0.8–1.5 ppm) .

- FT-IR : Sulfonamide S=O stretches appear near 1150–1300 cm⁻¹ across all analogs, but trifluoromethyl groups () introduce additional C-F stretches at 1100–1200 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.